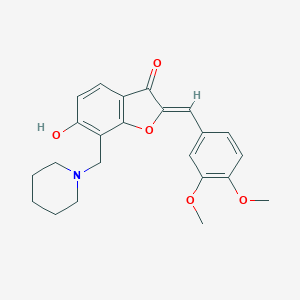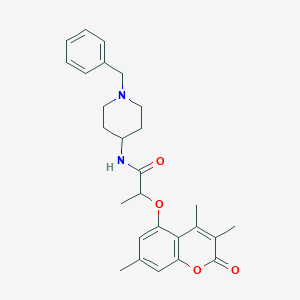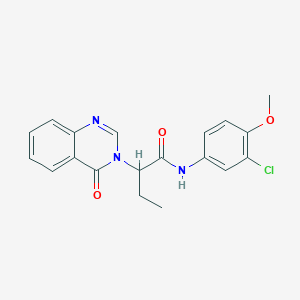
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of certain analogues of this compound has been reported. These analogues were synthesized from a reaction involving a related compound, and their structures were established through various spectral data and elemental analysis. The reaction conditions varied, with some reactions involving hydrogen chloride in ethanol and water at 60-70°C , and others involving potassium hydroxide in ethanol and N,N-dimethylformamide at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
The synthesis of benzofuran derivatives, including compounds similar to the specified chemical, has been explored for their potential antioxidant activities. Ezzatzadeh and Hossaini (2018) studied the synthesis of these derivatives through Strecker-type reactions and evaluated their antioxidant activities using DPPH and ferric reducing antioxidant power (FRAP) assays. The compounds exhibited good radical scavenging and ferric reducing powers, comparable to standard antioxidants like BHT and TBHQ (Ezzatzadeh & Hossaini, 2018).
Cytotoxicity and Antitumor Activity
Yao et al. (2018) reported on asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives, which display significant antitumor activity due to their structural characteristics. These compounds were evaluated for cytotoxicity against various cancer cell lines, showcasing their potential as therapeutic agents (Yao et al., 2018).
Insecticidal Properties
Compounds derived from Piper species, including those similar to the specified chemical, have shown insecticidal properties. Nair, Mansingh, and Burke (1986) isolated compounds from Jamaican Piper species and synthesized amides using piperidine. These compounds demonstrated inhibitory effects on ovogenesis in ticks and were toxic to certain insects (Nair, Mansingh, & Burke, 1986).
Pharmaceutical Applications
Lu et al. (2012) investigated a novel antidepressant, Lu AA21004, which involves a similar chemical structure. They studied its oxidative metabolism using human liver microsomes and recombinant enzymes, contributing to our understanding of the metabolic pathways and potential pharmaceutical applications of such compounds (Lu et al., 2012).
PET Probe Development
Gao, Wang, Miller, and Zheng (2013) synthesized a compound similar to the specified chemical as a potential PET probe for imaging the enzyme PIM1. This research highlights the application of such compounds in diagnostic imaging and potentially in tracking disease progression (Gao, Wang, Miller, & Zheng, 2013).
Propiedades
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-19-9-6-15(12-20(19)28-2)13-21-22(26)16-7-8-18(25)17(23(16)29-21)14-24-10-4-3-5-11-24/h6-9,12-13,25H,3-5,10-11,14H2,1-2H3/b21-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSALYYWAMYXNF-BKUYFWCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-imino-N-(4-methoxybenzyl)-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B357713.png)
![Methyl 4-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]benzoate](/img/structure/B357716.png)
![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B357717.png)
![3-methyl-N-{1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B357718.png)

![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357721.png)
![1-benzyl-N-ethyl-7-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B357723.png)
![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B357724.png)
![N-(2,4-dichlorophenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B357725.png)

![dimethyl 2-[(6-chloro-3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate](/img/structure/B357728.png)
![1-benzyl-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B357730.png)
![N-(4-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B357731.png)
![N-[(2-Chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357736.png)
